(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate
Overview
Description
This compound belongs to a class of chemicals that include the 1,2,5-thiadiazole moiety, which is of interest in medicinal chemistry due to its biological activities. The maleate salt version of this compound has been explored for its potential in various applications, including antibacterial and medicinal fields.
Synthesis Analysis
The synthesis involves multiple steps, starting with the preparation of 4-morpholino-1,2,5-thiadiazol-3-ol through hydroxylation, followed by condensation and treatment processes to obtain the target compound. Techniques such as NMR, MASS, and FTIR spectroscopy have been utilized to elucidate the structures of the synthesized compounds (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods have been employed to determine the molecular structures, showing the significance of intermolecular interactions in forming supramolecular networks and confirming the molecular geometries (Banu et al., 2013).
Chemical Reactions and Properties
Research has explored the chemical behavior of thiadiazole derivatives under various conditions. For example, transformations under the action of bases have been studied, revealing insights into the stability and reactivity of these compounds (Maadadi, Pevzner, & Petrov, 2017).
Physical Properties Analysis
The solvatomorphism study of thiadiazole derivatives, including the effects of hydrogen bond interactions and solvent molecules on crystal structures, provides valuable information on the solid-state properties and the potential for spontaneous resolution (Kamiński et al., 2010).
Chemical Properties Analysis
Investigations into the antitrypanosomal activities and the synthesis of thiosemicarbazide derivatives highlight the compound's chemical versatility and potential for application in disease treatment (Pyrih, Berninger, Gzella, Lesyk, & Holzgrabe, 2018).
Scientific Research Applications
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Pharmaceutical Excipient : This compound can be used as an emulsifying agent in pharmaceutical formulations . Emulsifying agents are used to improve solubility, drug delivery, bioavailability, taste masking, stability, etc .
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Chemical Research : While not directly related to the compound you asked about, there is research being conducted on two-dimensional heterostructures (2D HSs), which are a new class of materials where dissimilar 2D materials are combined . These 2D HSs have various emerging applications, particularly in high-power batteries, bifunctional catalysts, electronics, and sensors .
Safety And Hazards
Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis process.
Please consult with a professional chemist or a reliable source for specific information about “(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate”.
properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58731-98-9 | |
Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2Z)-2-butenedioate (2:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58731-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate | |
CAS RN |
57073-55-9 | |
Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57073-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Timolol maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057073559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC312896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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